N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide
Description
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14(21)20-10-9-15-7-8-16(13-18(15)20)19-25(22,23)12-11-24-17-5-3-2-4-6-17/h2-8,13,19H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVUVGMOYBOSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Indolin-6-amine
Indoline derivatives are typically synthesized via catalytic hydrogenation of indoles or cyclization of o-nitrophenylalkylamines. For example, the Nenitzescu reaction enables the formation of 5-hydroxyindole intermediates, which can be reduced to indoline using palladium on carbon (Pd/C) under hydrogen atmosphere.
Procedure :
- React pentane-2,4-dione with 4-bromoaniline in ethanol under reflux to yield a diketone intermediate.
- Subject the intermediate to Nenitzescu reaction conditions (acetic acid, H2SO4) to form 5-hydroxyindole.
- Reduce the indole to indoline using Pd/C and H2 at 50 psi, followed by nitration at the 6-position using HNO3/H2SO4.
- Reduce the nitro group to amine via catalytic hydrogenation (Pd/C, H2).
Acetylation of Indolin-6-amine
Acetylation is achieved using acetic anhydride in the presence of a base (e.g., pyridine) to prevent protonation of the amine.
Optimized Conditions :
- Stir indolin-6-amine (1 eq) with acetic anhydride (1.2 eq) in dry dichloromethane (DCM) at 0°C.
- Add pyridine (1.5 eq) dropwise, warm to room temperature, and stir for 12 h.
- Purify via column chromatography (SiO2, ethyl acetate/hexane) to isolate 1-acetylindolin-6-amine (yield: 85–92%).
Synthesis of 2-Phenoxyethanesulfonyl Chloride
Sulfonation of Phenoxyethane
Phenoxyethane is sulfonated using chlorosulfonic acid to introduce the sulfonic acid group, followed by chlorination with phosphorus pentachloride (PCl5).
Stepwise Protocol :
- Sulfonation : Add chlorosulfonic acid (3 eq) dropwise to phenoxyethane (1 eq) at 0°C, then stir at 25°C for 4 h.
- Quenching : Pour the mixture into ice-water, extract with DCM, and dry over Na2SO4 to yield 2-phenoxyethanesulfonic acid.
- Chlorination : Reflux the sulfonic acid with PCl5 (2 eq) in thionyl chloride for 2 h, evaporate excess reagents to obtain 2-phenoxyethanesulfonyl chloride (yield: 78–85%).
Coupling of 1-Acetylindolin-6-amine and 2-Phenoxyethanesulfonyl Chloride
Sulfonamide bond formation proceeds via nucleophilic attack of the amine on the sulfonyl chloride.
Optimized Reaction Conditions :
- Dissolve 1-acetylindolin-6-amine (1 eq) in anhydrous tetrahydrofuran (THF) under nitrogen.
- Add triethylamine (2 eq) as a base to scavenge HCl.
- Slowly add 2-phenoxyethanesulfonyl chloride (1.1 eq) in THF at 0°C, then warm to 25°C and stir for 6 h.
- Concentrate under reduced pressure and purify via recrystallization (ethanol/water) to obtain the target compound as a white solid (yield: 70–76%).
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity.
Challenges and Alternative Synthetic Routes
Regioselective Acetylation
Direct acetylation of indolin-6-amine may yield N-acetyl and O-acetyl byproducts. Employing bulky bases (e.g., DMAP) or low temperatures enhances N-selectivity.
Sulfonyl Chloride Stability
2-Phenoxyethanesulfonyl chloride is moisture-sensitive. Synthesis under anhydrous conditions with molecular sieves improves yields.
Green Chemistry Alternatives
Microwave-assisted coupling reduces reaction time from 6 h to 30 min, achieving comparable yields (72%).
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors involved in inflammatory and proliferative processes. This inhibition can lead to the suppression of disease progression and symptom relief .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on compounds with analogous pharmacophoric elements, such as thiazolidinone cores, nicotinamide moieties, or sulfonamide groups, to contextualize the unique properties of N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide. Below, we analyze two structurally related compounds (NAT-1 and NAT-2) from and hypothesize their differences based on functional group contributions.
Structural and Functional Group Analysis
Notes:
- *logP values are estimated based on functional group contributions (e.g., tert-butyl groups increase lipophilicity, while sulfonamides balance solubility).
- The acetylindolin group in the target compound may enhance blood-brain barrier penetration compared to NAT-1/NAT-2, which lack such motifs.
- NAT-1 and NAT-2’s thiazolidinone-nicotinamide architecture suggests roles in metabolic pathways (e.g., PARP inhibition), whereas the target compound’s sulfonamide group may favor carbonic anhydrase or cyclooxygenase inhibition.
Pharmacological and Biochemical Implications
- Target Selectivity: The phenoxyethanesulfonamide group in the target compound could confer selectivity for sulfonamide-sensitive targets (e.g., COX-2 or CAIX) over the NAD+-dependent targets of NAT-1/NAT-2 .
- Metabolic Stability : The acetylindolin core may reduce oxidative metabolism compared to NAT-2’s tert-butyl groups, which are prone to hydroxylation.
- Antioxidant Capacity: NAT-2’s 3,5-di-tert-butyl-4-hydroxyphenyl group provides radical-scavenging activity, absent in the target compound, which lacks phenolic hydroxyl groups.
Biological Activity
N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, especially in oncology and neurology. This article reviews the compound's mechanism of action, pharmacokinetics, and biological effects based on available research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets within the body.
- Target Proteins and Enzymes : Similar compounds have been shown to interact with various proteins and enzymes, modulating their activity. The exact targets for this compound require further experimental validation but may include receptors involved in neurotransmission and enzymes linked to inflammatory pathways.
- Binding Affinity : The compound's ability to bind to specific sites on target molecules can either inhibit or enhance their activity. For instance, it may act as an antagonist at certain receptors, thereby influencing neuronal excitability and synaptic transmission.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:
- Absorption and Distribution : The absorption characteristics of this compound are influenced by its chemical structure, which may affect its solubility and permeability across biological membranes. Once absorbed, it is distributed throughout the body via systemic circulation.
- Metabolism : The compound is likely metabolized by liver enzymes, particularly cytochrome P450, leading to the formation of active metabolites that may retain biological activity. This metabolic pathway is critical for understanding both efficacy and toxicity .
- Excretion : Excretion routes need to be characterized to predict how long the compound remains active in the system.
Anticancer Activity
This compound has been investigated for its potential anticancer properties:
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. This effect is mediated through the modulation of gene expression related to cell survival and death .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in various cancer cell lines, preventing proliferation and promoting tumor regression.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties:
- Neurotransmitter Modulation : By acting on neurotransmitter receptors, particularly GABA receptors, this compound may help regulate neuronal excitability and protect against neurodegenerative processes.
Case Studies
Several case studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Anticancer properties | Demonstrated inhibition of tumor growth in xenograft models. |
| Case Study 2 | Neuroprotective effects | Showed reduced neuronal damage in models of oxidative stress. |
| Case Study 3 | Pharmacokinetics | Analyzed metabolism and excretion profiles in animal models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
